molecular formula C11H15NO4S B1335583 3-[(Sec-butylamino)sulfonyl]benzoic acid CAS No. 7326-76-3

3-[(Sec-butylamino)sulfonyl]benzoic acid

Cat. No. B1335583
CAS RN: 7326-76-3
M. Wt: 257.31 g/mol
InChI Key: MQMUKJSWCWYSGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Sec-butylamino)sulfonyl]benzoic acid (3-SBAB) is an organic compound that is used as a reagent in several organic synthesis reactions. It is a white crystalline solid that is soluble in water, methanol, and ethanol. 3-SBAB is a useful reagent for the synthesis of heterocyclic compounds, such as thiazoles, imidazoles, and oxazoles, as well as for the synthesis of several other organic compounds. It is also used as an intermediate in the synthesis of pharmaceuticals and other chemicals.

Scientific Research Applications

  • Metal Ion Extraction : A study by Morohashi et al. (2014) explored the synthesis and properties of sulfonyl-bridged oligo(benzoic acid)s, which showed high extractability towards lanthanoid ions. This highlights their potential in applications related to metal ion extraction and separation (Morohashi et al., 2014).

  • C-H Sulfonylation : Liu et al. (2015) demonstrated the copper-mediated direct ortho C-H bond sulfonylation of benzoic acid derivatives, indicating the use of these compounds in the synthesis of aryl sulfones with high regioselectivity (Liu et al., 2015).

  • Friedel-Crafts Sulfonylation : Nara, Harjani, and Salunkhe (2001) reported the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids for Friedel-Crafts sulfonylation, involving benzene and substituted benzenes with 4-methyl benzenesulfonyl chloride. This process resulted in almost quantitative yields, demonstrating a potential application in organic synthesis (Nara, Harjani & Salunkhe, 2001).

  • Benzoic Acid Functionalization : Li et al. (2016) explored the Pd(II)-catalyzed meta-C–H functionalization of benzoic acid derivatives. This method offers a useful tool for organic synthesis, enabling selective functionalization of benzoic acids (Li et al., 2016).

  • Stress Tolerance in Plants : Research by Senaratna et al. (2004) indicated that benzoic acid derivatives could induce multiple stress tolerance in plants, similar to salicylic and acetylsalicylic acids. This suggests a potential application in agricultural and botanical research (Senaratna et al., 2004).

  • Decarboxylative Sulfoximination : Xu, Su, and Ritter (2022) achieved the first decarboxylative sulfoximination of benzoic acids, indicating its application in the synthesis of sulfoximines, important scaffolds in drug discovery (Xu, Su & Ritter, 2022).

  • C-H Amidation : Lee and Chang (2015) developed an Ir-catalyzed mild C-H amidation of benzoic acids, demonstrating a method for generating N-sulfonyl anthranilic acids, crucial in biological molecule synthesis (Lee & Chang, 2015).

  • Ring-Opening Polymerization Catalysis : Sun et al. (2017) described the use of benzoic acid in combination with a dual H-bond donor for the ring-opening polymerization of lactones, offering a method for synthesizing biodegradable aliphatic polyesters (Sun et al., 2017).

Mechanism of Action

While specific information on the mechanism of action of “3-[(Sec-butylamino)sulfonyl]benzoic acid” is not available, sulfonamide drugs, which have a similar sulfonyl functional group, are known to inhibit bacterial growth by acting as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria .

properties

IUPAC Name

3-(butan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-8(2)12-17(15,16)10-6-4-5-9(7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMUKJSWCWYSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406679
Record name 3-[(sec-butylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7326-76-3
Record name 3-[[(1-Methylpropyl)amino]sulfonyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7326-76-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(sec-butylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Procedure H was performed to couple 3-(chlorosulfonyl)benzoic acid with sec-butyl amine to produce 3-(sec-butylsulfamoyl)benzoic acid which was purified by reverse phase HPLC.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.